
9-(2-ホスホノメトキシプロピル)アデニン
概要
説明
テノフォビル-d6は、ヌクレオチドアナログ逆転写酵素阻害剤であるテノフォビルの重水素化体です。主に、さまざまな分析方法におけるテノフォビルの定量のための内部標準として使用されます。 テノフォビル自体は、アデノシン一リン酸の無環状ヌクレオチドジエステルアナログであり、HIVおよびB型肝炎感染症の治療に広く使用されています .
科学的研究の応用
Tenofovir-d6 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in analytical methods like HPLC and mass spectrometry for the quantification of tenofovir.
Biology: Studying the pharmacokinetics and metabolism of tenofovir in biological systems.
Medicine: Researching the efficacy and safety of tenofovir-based treatments for HIV and hepatitis B.
Industry: Quality control and validation of pharmaceutical formulations containing tenofovir
作用機序
テノフォビル-d6は、テノフォビルと同様に、天然基質であるデオキシアデノシン5'-三リン酸と競合し、DNA鎖の終結を引き起こすことで、HIV-1逆転写酵素の活性を阻害します。これにより、ウイルスの複製が阻止されます。 分子標的は、逆転写酵素酵素を含み、関連する経路はウイルスDNA合成に関連する経路です .
生化学分析
Biochemical Properties
9-(2-Phosphonomethoxypropyl)adenine interacts with various enzymes, proteins, and other biomolecules. It is resistant to phosphorolytic cleavage by cellular esterases, making it both enzymatically and chemically stable . This stability allows it to be taken up by cells in an unaltered intact form .
Cellular Effects
The compound has shown potent and selective activity against human immunodeficiency virus (HIV) and other retroviruses . It exerts its effects by inhibiting the replication of these viruses within the host cells .
Molecular Mechanism
The molecular mechanism of action of 9-(2-Phosphonomethoxypropyl)adenine involves its conversion to its antivirally active diphosphate derivatives by the enzyme 5-Phosphoribosyl 1-pyrophosphate synthetase . This conversion allows it to inhibit the replication of viruses within the host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-(2-Phosphonomethoxypropyl)adenine have been observed to change over time. For instance, short-term administration of relatively high doses and prolonged low-dose administration are safe . Chronic daily administration of a high dose results in adverse effects on kidney and bone .
Dosage Effects in Animal Models
In animal models, the effects of 9-(2-Phosphonomethoxypropyl)adenine vary with different dosages. For example, the PMPA dose for monkeys at 8 months of age should be 30 mg/kg .
Metabolic Pathways
9-(2-Phosphonomethoxypropyl)adenine is involved in various metabolic pathways. It interacts with enzymes such as 5-Phosphoribosyl 1-pyrophosphate synthetase, which converts it directly to its antivirally active diphosphate derivatives .
Transport and Distribution
9-(2-Phosphonomethoxypropyl)adenine is transported and distributed within cells and tissues. Due to its resistance to phosphorolytic cleavage by cellular esterases, it is taken up by cells in an unaltered intact form .
Subcellular Localization
Given its role in inhibiting viral replication, it is likely to be localized within the cytoplasm where it can interact with viral and cellular enzymes .
準備方法
合成経路と反応条件
テノフォビル-d6の合成には、テノフォビル分子に重水素原子を組み込むことが含まれます。 一般的な方法の1つは、塩基と相間移動触媒の存在下で、テノフォビルをクロロメチルイソプロピルカーボネートでエステル化することです . この反応は通常、適切な溶媒中で行われ、その後、重水素化生成物を得るための精製工程が行われます。
工業生産方法
テノフォビル-d6の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を厳密に管理することが含まれます。 高度な精製技術、例えば高速液体クロマトグラフィー(HPLC)の使用は、目的の品質を達成するために一般的です .
化学反応の分析
反応の種類
テノフォビル-d6は、以下を含むさまざまな化学反応を起こします。
酸化: 酸化型への変換。
還元: 官能基の還元。
置換: 分子内の特定の原子または基の置換。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が、制御された条件下で使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって酸化されたテノフォビル-d6が得られる可能性がありますが、還元によって化合物の還元型が生成される可能性があります .
科学研究アプリケーション
テノフォビル-d6は、特に以下の分野で科学研究において広く使用されています。
化学: HPLCや質量分析などの分析方法において、テノフォビルの定量のための内部標準として。
生物学: 生物系におけるテノフォビルの薬物動態と代謝の研究。
医学: HIVおよびB型肝炎に対するテノフォビルベースの治療の有効性と安全性の研究。
類似化合物との比較
類似化合物
テノフォビルジソプロキシルフマル酸塩: 経口投与に使用されるテノフォビルのプロドラッグ。
テノフォビルアラフェナミド: 安全性のプロファイルが向上した別のプロドラッグ。
アデホビル: B型肝炎の治療に使用されるヌクレオチドアナログ
独自性
テノフォビル-d6は、その重水素含有量により、分析目的のための理想的な内部標準となります。 重水素原子の存在により、質量分析法における独自の特性が得られ、複雑な生物学的マトリックス中のテノフォビルの正確な定量が可能になります .
特性
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOIRFVFHAKUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861388 | |
| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107021-12-5 | |
| Record name | Tenofovir (parent) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




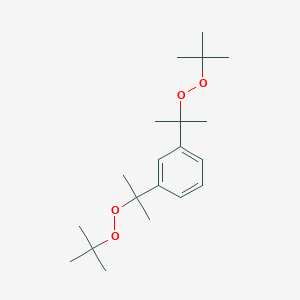

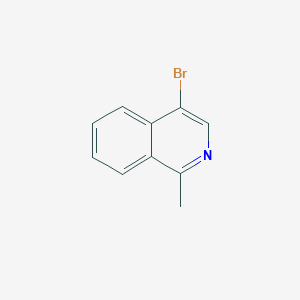
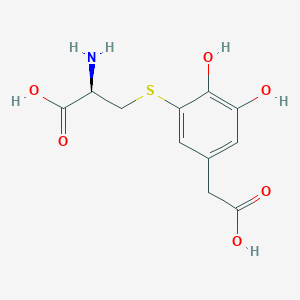
![3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium iodide](/img/structure/B35486.png)
![METHYL2,6-BIS[(2-PHENYL-1,3-THIAZOLIDIN-3-IUM-4-CARBONYL)AMINO]HEXANOATEDICHLORIDE](/img/structure/B35489.png)

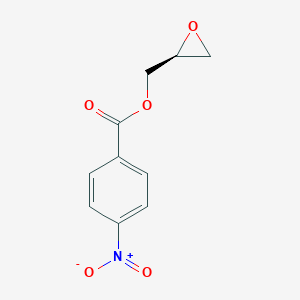


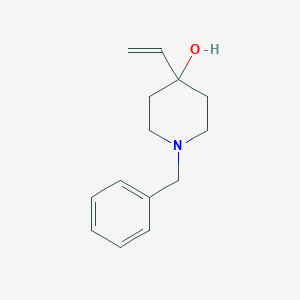
![2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylicacid,6,6-dimethyl-,methylester(9CI)](/img/structure/B35504.png)
